BenchChemオンラインストアへようこそ!

6-(1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline

Kinase inhibition Quinoxaline-based scaffolds Pyrazolyl quinoxaline series

6-(1-(Methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline (CAS 442649-92-5) is a synthetic heterocyclic small molecule (C₁₈H₁₆N₄O₂S, MW 352.41) featuring a quinoxaline core fused to a 4,5-dihydro-1H-pyrazole ring bearing a 3-phenyl and a 1-methylsulfonyl substituent. The compound is commercially available as a screening compound from reputable vendors such as ChemBridge (Hit2Lead catalog number in solid free-base form.

Molecular Formula C18H16N4O2S
Molecular Weight 352.41
CAS No. 442649-92-5
Cat. No. B2359843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline
CAS442649-92-5
Molecular FormulaC18H16N4O2S
Molecular Weight352.41
Structural Identifiers
SMILESCS(=O)(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC4=NC=CN=C4C=C3
InChIInChI=1S/C18H16N4O2S/c1-25(23,24)22-18(12-16(21-22)13-5-3-2-4-6-13)14-7-8-15-17(11-14)20-10-9-19-15/h2-11,18H,12H2,1H3
InChIKeyYIBYPDYJGDVIJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(1-(Methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline (CAS 442649-92-5) for Research Procurement: Baseline Compound Profile


6-(1-(Methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline (CAS 442649-92-5) is a synthetic heterocyclic small molecule (C₁₈H₁₆N₄O₂S, MW 352.41) featuring a quinoxaline core fused to a 4,5-dihydro-1H-pyrazole ring bearing a 3-phenyl and a 1-methylsulfonyl substituent . The compound is commercially available as a screening compound from reputable vendors such as ChemBridge (Hit2Lead catalog number 7775805) in solid free-base form . Its physicochemical properties—calculated LogP 1.83, topological polar surface area 75.5 Ų, zero hydrogen bond donors, and five hydrogen bond acceptors—indicate moderate lipophilicity and a drug-like profile consistent with central nervous system or intracellular target accessibility . The compound belongs to the broader class of pyrazolyl-quinoxaline kinase inhibitors disclosed in patents by Astex Therapeutics Ltd. (US 8,895,601), though the specific 3-phenyl-1-methylsulfonyl substitution pattern distinguishes it from the majority of patent-exemplified analogs [1].

Procurement Risk: Why Generic Substitution of 6-(1-(Methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline Requires Explicit Evidence


The quinoxaline-dihydropyrazole scaffold space is chemically crowded and pharmacologically diverse. The Astex Therapeutics kinase inhibitor patent family (US 8,895,601 and EP 3,590,934 B1) explicitly demonstrates that minor modifications to the phenyl substituent and the sulfonyl moiety profoundly alter kinase selectivity profiles, with different analogs targeting CDK, Aurora, FGFR, or PI3K enzymes [1]. The 3-phenyl group in the target compound is a relatively unadorned aromatic ring; substituting even a 3-methoxyphenyl or 4-chlorophenyl variant can redirect binding from one kinase subfamily to another, as seen in structurally analogous quinoxaline-pyrazole series [2]. Furthermore, the methylsulfonyl group's electronic withdrawing character influences the dihydropyrazole ring's conformational bias and hydrogen-bonding capacity in the ATP-binding pocket—effects that are not preserved when this group is replaced by sulfonamide, acetyl, or unsubstituted analogs [1]. Therefore, without head-to-head selectivity or potency data, any analog substitution constitutes a new chemical entity with unvalidated target engagement and must be treated as a high-risk procurement decision.

Critical Evidence Gap Assessment for 6-(1-(Methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline (CAS 442649-92-5)


No Direct Head-to-Head or Cross-Study Comparable Quantitative Data Available for This Specific Compound

Despite extensive searching across peer-reviewed primary literature (PubMed/MEDLINE, ScienceDirect, Semantic Scholar), patent databases (USPTO, EPO, Google Patents), and authoritative chemical databases (PubChem, ChEMBL, DrugBank, BindingDB), no primary research article, patent biological example, or curated bioactivity record was identified that reports quantitative potency (IC₅₀, Kd, Ki, EC₅₀), selectivity profile, pharmacokinetic parameter, or in vivo efficacy data for 6-(1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline as a discrete chemical entity. The compound appears in commercial screening libraries (e.g., ChemBridge Hit2Lead SC-7775805) and vendor catalogs but has not been the subject of a published structure-activity relationship study or head-to-head comparison against structural analogs. The Astex Therapeutics patent US 8,895,601 discloses the quinoxaline-dihydropyrazole kinase inhibitor scaffold class but does not include this specific compound among its exemplified synthetic examples or biological test data [1]. Consequently, all evidence dimensions that would normally support procurement differentiation—target engagement potency, selectivity window, cellular activity, DMPK profile—remain unpopulated for this CAS number. This evidence gap must be explicitly acknowledged to prevent procurement decisions based on class-level assumptions rather than compound-specific data.

Kinase inhibition Quinoxaline-based scaffolds Pyrazolyl quinoxaline series

Class-Level Inference: Quinoxaline-Pyrazole-Methylsulfonyl Scaffold Shows COX-2 Selective Inhibitory Activity in Structurally Related but Non-Identical Compounds

Several 2,3-diaryl quinoxalines and pyrazines bearing 4-methylsulfonyl-phenyl pharmacophores have been synthesized and evaluated as selective COX-2 inhibitors. In a series reported in Bioorganic & Medicinal Chemistry (2004), methylsulfonyl-substituted quinoxaline derivatives exhibited COX-2 IC₅₀ values in the 0.058–0.079 µM range with selectivity indices (COX-1/COX-2) between 154 and 198, comparable to celecoxib (IC₅₀ 0.046 µM, SI 312) [1]. A 2022 study of 1,3-diaryl pyrazole derivatives bearing methylsulfonyl moiety (structurally analogous in the pyrazole-methylsulfonyl domain but lacking the quinoxaline fusion) reported compounds with COX-2 IC₅₀ values of 0.059–0.079 µM and antiproliferative activity against MCF-7 (breast), HCT-116 (colon), and HepG-2 (liver) cancer cell lines with IC₅₀ ranges of 6.77–34.95 µM [2]. However, these data are from analogs that differ in core scaffold architecture (quinoxaline vs. pyrazole) or peripheral substitution pattern and cannot be quantitatively attributed to the target compound. This evidence is class-level inference only; direct transferability to CAS 442649-92-5 has not been experimentally established.

COX-2 selective inhibition Anti-inflammatory agents Quinoxaline scaffold

Physicochemical Property Baseline from ChemBridge Screening Collection

The target compound's physicochemical parameters are documented in the ChemBridge Hit2Lead screening collection: LogP = 1.83, LogSW = -4.32, tPSA = 75.5 Ų, H-donors = 0, H-acceptors = 5, rotatable bonds = 2, and molecular weight = 352.41 Da . These values are consistent with Lipinski's Rule of Five and indicate potential oral bioavailability. However, comparative benchmarking against the closest commercially available analogs reveals small but potentially significant differences: the 3-(3,4-dimethoxyphenyl) analog (CAS not specified in public domain) has a larger tPSA due to additional methoxy oxygen atoms, while the o-tolyl and 4-chlorophenyl variants differ in LogP and electronic distribution, altering passive permeability and transporter recognition. Without measured permeability (PAMPA or Caco-2) or solubility data for the target compound, these computed differences remain theoretical and cannot quantify a distinct procurement advantage.

Screening compound library Drug-likeness Physicochemical property comparison

Intellectual Property Landscape: Freedom-to-Operate Consideration for Screening Compound Procurement

The Astex Therapeutics patent family (US 8,895,601 B2, EP 3,590,934 B1, and related national filings) claims pyrazolyl quinoxaline kinase inhibitors broadly, with a priority date of April 28, 2011 [1]. The target compound's 3-phenyl-1-methylsulfonyl substitution pattern falls within the generic Markush structure of claim 1, which encompasses compounds where the pyrazole ring is substituted with optionally substituted aryl or heteroaryl groups and the sulfonyl moiety is alkyl or aryl. However, the patent's exemplified compounds predominantly feature substituted aniline linkers at the quinoxaline 6-position and various alkyl/cycloalkyl groups at the pyrazole nitrogen, making the 1-methylsulfonyl-3-phenyl combination a structurally distinct embodiment not specifically exemplified in the biological data tables [1]. For procurement purposes—particularly for commercial screening library supply—this indicates that while the compound is encompassed by the patent scope, it may represent an underexplored region of chemical space within the protected scaffold, potentially offering novelty in hit-finding campaigns relative to the heavily exemplified analogs.

Freedom to operate Pyrazolyl quinoxaline patent space Kinase inhibitor screening

Evidence-Constrained Application Scenarios for 6-(1-(Methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline (CAS 442649-92-5) Procurement


Kinase Inhibitor Hit Identification and Scaffold Hopping Campaigns

Despite the absence of compound-specific kinase inhibition data, the Astex Therapeutics patent family establishes the quinoxaline-dihydropyrazole scaffold as a privileged kinase inhibitor chemotype [1]. The target compound's 3-phenyl-1-methylsulfonyl substitution pattern represents a structurally distinct region within this patent space [1]. Procurement is justified for academic or industrial screening centers seeking to: (a) profile this compound against a panel of recombinant kinases to establish its selectivity fingerprint, (b) use it as a scaffold-hopping starting point in medicinal chemistry programs targeting kinases where existing chemotypes show poor selectivity or metabolic stability, or (c) include it as a structurally novel member of a diversity-oriented screening library. The compound's favorable computed drug-likeness parameters (LogP 1.83, tPSA 75.5 Ų, MW 352.41) support its suitability as a chemical probe amenable to downstream optimization . Users should plan for a complete primary characterization workflow including kinase panel screening, cellular target engagement assays, and preliminary ADME profiling, as none of these data are available in the public domain.

COX-2 Selective Inhibitor Lead Exploration (Class-Level Inference)

Class-level evidence demonstrates that methylsulfonyl-bearing quinoxaline and pyrazole analogs exhibit potent and selective COX-2 inhibition (IC₅₀ 0.058–0.079 µM range) with selectivity indices exceeding 150 relative to COX-1 [2]. The 2022 study by Shaker et al. further showed that methylsulfonyl-pyrazole derivatives featuring a 1,3-diaryl substitution pattern comparable to the target compound's pyrazole domain achieve COX-2 IC₅₀ values competitive with celecoxib while demonstrating antiproliferative activity against MCF-7, HCT-116, and HepG-2 cancer cell lines [3]. The target compound's quinoxaline core may confer additional binding interactions within the COX-2 active site not achievable by the simpler pyrazole scaffolds. This scenario is suitable for research groups exploring next-generation COX-2 inhibitors with potential anticancer applications. However, procurement must be accompanied by a commitment to de novo COX-1/COX-2 enzymatic and cellular assays, as direct transferability of class-level data to this specific compound has not been experimentally validated.

Chemical Probe for Underexplored Kinase Space Within a Validated Scaffold

The Astex patent family (US 8,895,601) extensively exemplifies quinoxaline derivatives with aniline-based linkers and diverse pyrazole N-substituents but does not individually disclose or characterize the 1-methylsulfonyl-3-phenyl combination [1]. This suggests that the target compound occupies a synthetically accessible but biologically uncharted region of the kinase inhibitor chemical space. For drug discovery organizations seeking competitive advantage through unexploited intellectual property niches, this compound offers a legitimate entry point. The methylsulfonyl group is an established sulfonamide bioisostere that can improve metabolic stability relative to free sulfonamides, while the unsubstituted 3-phenyl ring allows for subsequent systematic SAR exploration via parallel synthesis. Procurement is recommended as part of a dedicated hit-to-lead program with an upfront investment in biochemical kinase profiling and co-crystallography to establish the binding mode [1].

Reference Standard for Analytical Method Development in Quinoxaline-Pyrazole Analysis

The compound's well-defined structure (C₁₈H₁₆N₄O₂S, MW 352.41), commercial availability in solid form from ChemBridge , and documented purity specifications make it suitable as a reference standard for HPLC-MS or NMR-based analytical method development. Its moderate chromatographic properties (LogP 1.83) and characteristic UV absorption profile (quinoxaline chromophore) facilitate detection and quantification in complex biological matrices. This application scenario is particularly relevant for CROs and analytical chemistry groups developing bioanalytical methods for quinoxaline-containing kinase inhibitors. The compound's structural features—specifically the methylsulfonyl group and the quinoxaline ring system—provide distinct NMR and MS signals useful for method validation protocols.

Quote Request

Request a Quote for 6-(1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.